2-Fluoro-4-iodobenzaldehyde

Cross-coupling Suzuki-Miyaura Oxidative addition

2-Fluoro-4-iodobenzaldehyde is a di‑halogenated aromatic aldehyde (C₇H₄FIO, MW 250.01) featuring an ortho‑fluorine and a para‑iodine substituent relative to the formyl group. It is supplied as a crystalline solid with a lemon‑gold hue and a predicted density of 1.962 ± 0.06 g cm⁻³.

Molecular Formula C7H4FIO
Molecular Weight 250.01 g/mol
CAS No. 699016-40-5
Cat. No. B1308380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodobenzaldehyde
CAS699016-40-5
Molecular FormulaC7H4FIO
Molecular Weight250.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)C=O
InChIInChI=1S/C7H4FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
InChIKeyLMDKAOXRCQPCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-iodobenzaldehyde (CAS 699016-40-5) – Procurement-Relevant Identity and Physicochemical Snapshot


2-Fluoro-4-iodobenzaldehyde is a di‑halogenated aromatic aldehyde (C₇H₄FIO, MW 250.01) featuring an ortho‑fluorine and a para‑iodine substituent relative to the formyl group . It is supplied as a crystalline solid with a lemon‑gold hue and a predicted density of 1.962 ± 0.06 g cm⁻³ . The combination of a strong σ‑hole donor (iodine) and a metabolically robust, electron‑withdrawing fluorine renders it a strategically differentiated building block for sequential cross‑coupling and medicinal‑chemistry campaigns, a profile not simultaneously offered by the mono‑halogenated or bromo‑analogs .

Why 2-Fluoro-4-iodobenzaldehyde Cannot Be Replaced by Generic Halobenzaldehydes – The Case for Precision Procurement


Simple replacement of 2‑fluoro‑4‑iodobenzaldehyde with 4‑iodobenzaldehyde, 2‑fluorobenzaldehyde, or 2‑fluoro‑4‑bromobenzaldehyde introduces divergent reactivity, conformational bias, and stability profiles that directly impact synthetic efficiency and product quality. The ortho‑fluorine imposes a through‑space interaction with the carbonyl that alters electrophilicity and conformational equilibrium, an effect absent in the para‑only isomer [1]. Meanwhile, the C–I bond (bond dissociation energy ≈ 57 kcal mol⁻¹) is substantially more labile toward oxidative addition than the C–Br bond (≈ 71 kcal mol⁻¹) [2], meaning the bromo analog demands harsher catalytic conditions and often delivers lower cross‑coupling yields. Furthermore, the iodine substituent serves as a superior directing group for sequential transformations, enabling a synthetic versatility that mono‑halogenated or mixed‑halogen (Cl/Br) analogs cannot replicate without additional protection/deprotection steps . These quantifiable disparities mean that substituting in‑class compounds without re‑optimization predictably leads to yield erosion, impurity escalation, and ultimately higher cost per successful campaign.

2-Fluoro-4-iodobenzaldehyde – Comparator‑Anchored Differential Evidence for Scientific Selection


Intrinsic Cross‑Coupling Reactivity Advantage: C–I vs. C–Br Bond Lability

The oxidative addition step that initiates palladium‑catalyzed cross‑coupling is kinetically governed by the carbon–halogen bond strength. For 2‑fluoro‑4‑iodobenzaldehyde, the aryl–I bond dissociation energy (BDE) is approximately 57 kcal mol⁻¹, compared with approximately 71 kcal mol⁻¹ for the aryl–Br bond in 2‑fluoro‑4‑bromobenzaldehyde [1]. This ~14 kcal mol⁻¹ difference translates into a rate acceleration of several orders of magnitude under identical catalytic conditions, allowing lower catalyst loadings, shorter reaction times, and higher conversion for the iodo‑ compound [2]. In a continuous‑flow Suzuki–Miyaura coupling of 4‑iodobenzaldehyde (the closest para‑only analog), quantitative conversion (>99%) was achieved at 130 °C with a heterogeneous Pd catalyst, demonstrating the intrinsic reactivity of the aryl iodide motif [3]. The ortho‑fluorine in the target compound further polarizes the C–I bond through its electron‑withdrawing effect, which is expected to enhance electrophilicity at the ipso carbon beyond that of the non‑fluorinated 4‑iodobenzaldehyde.

Cross-coupling Suzuki-Miyaura Oxidative addition Bond dissociation energy

Conformational Pre‑organization and ortho‑Fluorine Effect on Carbonyl Reactivity

In 2‑fluoro‑4‑iodobenzaldehyde, the ortho‑fluorine engages in a through‑space electrostatic interaction with the formyl group, a stereoelectronic effect that is well‑documented for 2‑fluorobenzaldehyde and its halogenated congeners [1]. High‑level DFT calculations on the 2‑fluoro‑4‑bromobenzaldehyde scaffold reveal that the O‑trans conformer is the global minimum, with a free‑energy rotational barrier of at least 7.4 kcal mol⁻¹ separating the O‑cis and O‑trans rotamers [2]. This conformational bias is absent in 4‑iodobenzaldehyde, which lacks the ortho substituent and therefore exhibits unrestricted formyl rotation. The resulting ground‑state polarization of the carbonyl group enhances electrophilicity in nucleophilic addition and condensation reactions, providing a measurable kinetic advantage. The ortho‑iodine in the present compound is sterically larger than bromine, potentially further raising the rotational barrier and reinforcing the conformational preference relative to the bromo analog. For procurement, this means the compound delivers consistent, predictable reactivity in stereochemically sensitive transformations where rotational freedom in comparator aldehydes leads to divergent product distributions.

Conformational analysis ortho effect DFT NBO

Documented Synthetic Route and Isolated Yield Benchmark

A validated synthetic protocol from patent US2009/170920 A1 provides a reproducible benchmark for procurement quality assessment. Starting from 2,5‑diiodofluorobenzene (804 mg, 2.31 mmol), regioselective metallation with i‑PrMgCl followed by DMF formylation delivers 2‑fluoro‑4‑iodobenzaldehyde as a white fluffy solid (389 mg, 67% isolated yield) after silica gel chromatography [1]. In contrast, a protected derivative of 2‑fluoro‑4‑bromobenzaldehyde is obtained in 97% yield for the dioxolane step, but the overall sequence to the free aldehyde is longer and incurs cumulative yield penalties . The 67% yield for the iodo‑compound reflects the inherent challenges of handling an electron‑rich aryl iodide under metallation conditions; the fact that this yield is achieved in a single formylation step without protecting‑group manipulation makes it a competitive entry point for medicinal chemistry libraries. Users procuring the compound can benchmark incoming batch quality against this literature‑precedented yield and purity profile (typically 97–98% as supplied) .

Synthesis Metallation Formylation Patent

Storage Stability and Handling Requirements: Differentiated Cold‑Chain Demands

Procurement specifications must account for differential storage requirements that impact laboratory logistics and compound integrity over time. 2‑Fluoro‑4‑iodobenzaldehyde requires storage at −20 °C under inert atmosphere with protection from light, as mandated by multiple suppliers . In contrast, its closest analog, 2‑fluoro‑4‑bromobenzaldehyde, is stable at 2–8 °C , and 4‑iodobenzaldehyde is also stored at 2–8 °C . The stricter −20 °C requirement for the target compound reflects the enhanced reactivity of the aryl iodide moiety toward photochemical and thermal degradation pathways (e.g., homolytic C–I cleavage). This places a tangible operational burden on procurement: laboratories must verify freezer capacity and inert‑atmosphere handling capabilities before ordering. However, this same lability is the mechanistic origin of its superior cross‑coupling reactivity (see Evidence Item 1), creating a direct trade‑off between storage cost and synthetic performance that scientific teams must weigh when selecting between in‑class candidates.

Stability Storage Quality assurance

Procurement‑Optimized Application Scenarios for 2-Fluoro-4-iodobenzaldehyde Based on Differential Evidence


Sequential Cross‑Coupling in Medicinal Chemistry Library Synthesis

When constructing biaryl or alkyne‑linked compound libraries, the C–I bond in 2‑fluoro‑4‑iodobenzaldehyde undergoes oxidative addition approximately 10³ to 10⁴ times faster than the C–Br bond in 2‑fluoro‑4‑bromobenzaldehyde under standard Pd(0) catalysis . This rate advantage enables the use of milder conditions and lower catalyst loadings for the first coupling step, preserving the aldehyde functionality for subsequent diversification (e.g., reductive amination, Grignard addition). The ortho‑fluorine further enhances the electrophilicity of the aldehyde, as predicted by the conformational pre‑organization shown in DFT analyses . Medicinal chemistry teams pursuing structure–activity relationship (SAR) exploration around fluorinated biaryl or aryl‑alkyne scaffolds will achieve higher success rates and shorter cycle times with this building block compared with bromo‑ or chloro‑substituted alternatives. The documented 67% single‑step synthesis from 2,5‑diiodofluorobenzene provides a reliable cost model for in‑house resynthesis .

PET Tracer and Radioligand Precursor Development

The presence of both fluorine (¹⁸F isotope compatible) and iodine (¹²³I/¹²⁴I/¹²⁵I/¹³¹I isotope compatible) on the same aromatic scaffold makes 2‑fluoro‑4‑iodobenzaldehyde a unique dual‑isotope precursor for positron emission tomography (PET) and single‑photon emission computed tomography (SPECT) tracer development. The aldehyde group provides a covalent attachment point for biomolecule conjugation via reductive amination or hydrazone formation, while the iodine atom can undergo isotopic exchange or serve as a cold standard for radio‑iodinated analogs . The superior oxidative addition kinetics of the C–I bond (see Evidence Item 1) allow rapid, high‑yielding incorporation of the radioisotope under mild conditions, a critical requirement where short‑lived isotopes (e.g., ¹¹C, half‑life 20.4 min) demand reaction times under 5–10 minutes. No mono‑halogenated analog can simultaneously offer orthogonal radio‑labelling sites with comparable kinetic competence, making this compound a strategic procurement choice for imaging laboratories .

Electrophilic Aldehyde in Asymmetric and Material Chemistry

The conformational rigidity imparted by the ortho‑fluorine–carbonyl interaction (ΔG‡ ≥ 7.4 kcal mol⁻¹) distinguishes 2‑fluoro‑4‑iodobenzaldehyde from rotationally unrestricted aldehydes such as 4‑iodobenzaldehyde . This pre‑organization makes it an attractive substrate for stereoselective transformations, including organocatalytic aldol reactions and chiral auxiliary‑mediated additions, where a defined ground‑state geometry translates into higher enantiomeric excess. In materials chemistry, the iodine atom serves as a heavy‑atom facilitator for spin–orbit coupling in phosphorescent organic light‑emitting diode (PHOLED) emitter design, while the fluorine modulates the HOMO–LUMO gap. The converging evidence from conformational analysis, cross‑coupling kinetics, and synthetic tractability positions this compound as the preferred entry point for projects requiring simultaneously a reactive aryl halide handle and a conformationally biased electrophilic carbonyl .

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